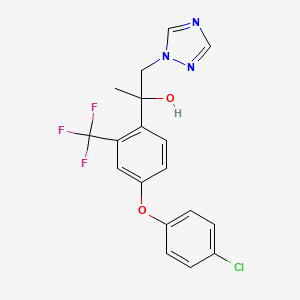

3-羟基萘-2-硼酸二缩水甘醇酯

描述

3-Hydroxynaphthalene-2-boronic acid pinacol ester is a boronic ester that is widely used in scientific research. It is highly valued for its ability to react with a variety of organic molecules, making it a versatile tool for chemists and biologists alike. In

科学研究应用

聚合物合成

- 聚合工艺:铃木-宫浦偶联聚合技术使用 3-羟基萘-2-硼酸二缩水甘醇酯等化合物,合成两端具有硼酸(酯)部分的高分子量 π-共轭聚合物。这些聚合物在材料科学和电子学中得到应用 (野岛等人,2016 年)。

有机合成

- 硼化反应:可见光可以诱导羧酸基团被硼酸酯取代,从而促进它们引入各种化合物中。该方法可用于合成药物和其他复杂有机分子 (福塞特等人,2017 年)。

- 催化的芳基化:腙-钯催化的桂皮酸氧苯基硼酸二缩水甘醇酯烯丙基芳基化是另一种应用,产物具有酚羟基,这对于新型有机化合物的开发具有重要意义 (渡边等人,2014 年)。

材料科学

- 硼酸酯的合成:开发了无金属和无添加剂的光诱导硼化方法,用于将卤代芳烃直接转化为硼酸和酯,这在材料科学、药物发现和催化中至关重要 (姆福等人,2017 年)。

分析化学

- 二缩水甘醇硼酸酯的分析:由于二缩水甘醇硼酸酯的不稳定性,对其在药物中的分析提出了独特的挑战。使用先进的色谱方法来分析这些化合物,而不会造成降解,这对于药物生产中的质量评估至关重要 (钟等人,2012 年)。

纳米技术

- 分子纳米探针的合成:3-羟基萘-2-硼酸二缩水甘醇酯用于合成分子纳米探针,如 3-氟苊,在单电子光学传感中得到应用 (马库利德斯等人,2015 年)。

环境化学

- 绿色化学应用:使用芳基和烷基硼酸二缩水甘醇酯,在微波辐射下进行炔烃的无溶剂和无金属氢硼化反应,展示了一种合成多种硼酸酯的环保方法 (乔亚等人,2020 年)。

未来方向

The future directions for the use of 3-Hydroxynaphthalene-2-boronic acid pinacol ester and other pinacol boronic esters lie in the development of more efficient and diverse protocols for their functionalizing deboronation . Additionally, these compounds are being considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

作用机制

Target of Action

The primary target of 3-Hydroxynaphthalene-2-boronic acid pinacol ester is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (which is formally nucleophilic) is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

Environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to hydrolysis suggests that it may be less stable in aqueous environments .

生化分析

Biochemical Properties

In biochemical reactions, 3-Hydroxynaphthalene-2-boronic acid pinacol ester can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound interacts with various enzymes and proteins during these transformations .

Cellular Effects

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices . Therefore, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 3-Hydroxynaphthalene-2-boronic acid pinacol ester involves its conversion into various functional groups . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s protodeboronation, a radical approach, allows for formal anti-Markovnikov alkene hydromethylation .

Metabolic Pathways

The compound is known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations . These transformations suggest that the compound interacts with various enzymes and cofactors.

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-11-7-5-6-8-12(11)10-14(13)18/h5-10,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMLEYBIIGSGCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901177213 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901177213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437769-83-9 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437769-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901177213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

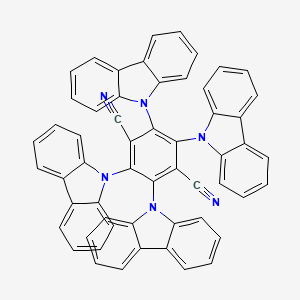

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate](/img/structure/B3027847.png)

![4b,9b-Dihydroxy-7-isopropyl-4bH-indeno[1,2-b]benzofuran-10(9bH)-one](/img/structure/B3027851.png)

![2-Benzyl-2-azaspiro[3.3]heptane](/img/structure/B3027854.png)

![N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3027860.png)